molecular formula C10H9FN2O B119953 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile CAS No. 148901-53-5

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile

Cat. No. B119953
M. Wt: 192.19 g/mol
InChI Key: ZGQREXNGDAXSQI-UHFFFAOYSA-N
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Description

The compound 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is a derivative of benzonitrile characterized by the presence of a dimethylamino group and a fluoro substituent. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the intramolecular charge transfer (ICT) properties of a planarized aminobenzonitrile derivative, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), have been explored, showing dual fluorescence and efficient ICT in various solvents . Another related compound, 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile (4F-DMABN), has been analyzed for its crystal structure, revealing a significant dihedral angle between the dimethylamino group and the aromatic ring, indicating a quinoid nature of the ring .

Synthesis Analysis

Although the synthesis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is not explicitly detailed in the provided papers, the synthesis of similar compounds typically involves the introduction of substituents to the benzonitrile core. The synthesis of NTC6, for example, may involve the functionalization of the benzonitrile with tert-butyl and cyano groups followed by cyclization to form the tetrahydroquinoline structure . The synthesis of 4F-DMABN likely involves the introduction of fluorine atoms and a dimethylamino group to the benzonitrile ring . These methods could potentially be adapted for the synthesis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds such as 4F-DMABN has been determined using X-ray diffraction, which shows that the dimethylamino group is not coplanar with the aromatic ring . This non-planarity can affect the electronic properties and reactivity of the molecule. For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, similar structural analyses would be necessary to understand the orientation of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of aminobenzonitrile derivatives is influenced by the electronic properties of the substituents. The ICT observed in NTC6 suggests that the molecule can undergo reactions that involve electron transfer, which could be facilitated by the planar structure and small energy gap between the excited states . The presence of a dimethylamino group in 4F-DMABN and its non-coplanarity with the aromatic ring could also influence its reactivity, potentially leading to different reaction pathways compared to planar aminobenzonitriles . For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, the formyl group could be reactive towards nucleophilic addition, while the cyano and fluoro substituents could affect the electron distribution and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitrile derivatives are closely related to their molecular structure. The ICT process in NTC6 is solvent-dependent and is characterized by a large dipole moment in the ICT state, which can be measured through solvatochromic analysis . The crystal structure of 4F-DMABN provides insights into the solid-state properties, such as unit cell parameters and the quinoid nature of the aromatic ring . For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, similar analyses would be required to determine its solubility, melting point, dipole moment, and other relevant physical properties. The presence of the formyl group could also introduce additional properties such as reactivity towards condensation reactions.

Scientific Research Applications

Detection of Biogenic Primary Amines

  • Scientific Field: Analytical Chemistry
  • Application Summary: 6DMN has been used to create an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic amines at nanomolar concentrations .
  • Methods of Application: The sensor discriminates between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
  • Results: The sensor can detect biogenic amines at very low concentrations, which is important for health and food quality issues .

Generation of Semi-stable Radical Anion Species

  • Scientific Field: Physical Chemistry
  • Application Summary: 1,8-Naphthalimide derivatives have been used to generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .
  • Methods of Application: The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .
  • Results: The generation and stabilization phenomena of naphthalimide-based radical anion species will contribute to the development of sophisticated detection systems specific for carboxylate .

Fluorescent Probe for Detection of Biogenic Primary Amines

  • Scientific Field: Analytical Chemistry
  • Application Summary: An ultrasensitive ratiometric fluorescent sensor made of an N,N-dimethylaminonaphthalene anhydride moiety for detection of N aliphatic primary amines is reported .
  • Methods of Application: Biogenic amines at nanomolar concentration is detected with the additional ability to discriminate between primary, secondary and tertiary amines by using both UV-Visible and fluorescence spectroscopy .
  • Results: The accurate detection of BAs in very low concentration is quite important for health and food quality issues .

Synthesis and Applications of 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH)

  • Scientific Field: Organic Chemistry
  • Application Summary: The work was motivated by the synthesis and applications of 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH) by attaching it in the peptide chain to investigate the protein–protein interaction .
  • Methods of Application: Fluorophores containing the anhydride functional group have already been used in several .
  • Results: The optical detection methods for BAs available are mainly based on fluorescent organic dyes .

Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives

  • Scientific Field: Physical Chemistry
  • Application Summary: The photobehavior of three two-arm bis[(dimethylamino)styryl]benzene derivatives, where the central benzene was replaced by pyridine, furan, or thiophene, was studied .
  • Methods of Application: The three molecules under investigation all showed positive fluorosolvatochromism, due to intramolecular charge-transfer (ICT) dynamics from the electron-donor dimethylamino groups .
  • Results: The introduction of the thiophene ring guarantees high fluorescent quantum yields irrespective of the polarity of the medium, and the largest hyperpolarizability coefficient because of the increased conjugation .

Synthesis of 7-dimethylaminoquinoline-3-carbaldehyde

  • Scientific Field: Organic Chemistry
  • Application Summary: A modified version of the Friedlӓnder synthesis has been proposed, using vinamidinium bis(tetrafluoroborate) 19 as the condensing reagent .
  • Methods of Application: The interaction of salt 19 with 3-dimethylaminoaniline (3) provided a high yield of 7-dimethylaminoquinoline-3-carbaldehyde (20) .
  • Results: The isomer 23 was not formed even in trace amounts .

properties

IUPAC Name

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13(2)9-4-3-7(6-14)10(11)8(9)5-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQREXNGDAXSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371557
Record name 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile

CAS RN

148901-53-5
Record name 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
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Record name 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
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Record name 148901-53-5
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